molecular formula C6H12ClNO B13025085 (S)-1-(2-Chloroethyl)pyrrolidin-3-OL

(S)-1-(2-Chloroethyl)pyrrolidin-3-OL

Cat. No.: B13025085
M. Wt: 149.62 g/mol
InChI Key: IPPUWLZSWCWOGM-LURJTMIESA-N
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Description

(S)-1-(2-Chloroethyl)pyrrolidin-3-ol (CAS 1260427-61-9) is a chiral pyrrolidine derivative of significant value in medicinal chemistry and drug discovery. This compound serves as a versatile synthon and building block for the development of novel bioactive molecules. The pyrrolidine ring is a privileged scaffold in pharmaceuticals, noted for its ability to enhance solubility, explore three-dimensional pharmacophore space, and influence the stereochemistry of drug candidates . Its specific structure, featuring a chloroethyl side chain and a chiral hydroxy group, makes it a valuable intermediate in synthesizing potential therapeutic agents. Research into pyrrolidine derivatives has demonstrated their applicability in developing compounds with anticancer activity and as inhibitors for enzymes like α-glucosidase and plasma kallikrein (PKal) . The stereochemistry of the pyrrolidine core is critical, as the spatial orientation of substituents can lead to different biological profiles and binding affinities with enantioselective protein targets . This (S)-enantiomer offers researchers a precise chiral handle for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use. Please refer to the Safety Datasheet for proper handling and storage information.

Properties

Molecular Formula

C6H12ClNO

Molecular Weight

149.62 g/mol

IUPAC Name

(3S)-1-(2-chloroethyl)pyrrolidin-3-ol

InChI

InChI=1S/C6H12ClNO/c7-2-4-8-3-1-6(9)5-8/h6,9H,1-5H2/t6-/m0/s1

InChI Key

IPPUWLZSWCWOGM-LURJTMIESA-N

Isomeric SMILES

C1CN(C[C@H]1O)CCCl

Canonical SMILES

C1CN(CC1O)CCCl

Origin of Product

United States

Preparation Methods

Stereoselective Synthesis from Chiral Precursors

A key step in preparing (S)-1-(2-Chloroethyl)pyrrolidin-3-OL is obtaining optically pure (S)-pyrrolidin-3-ol. According to patent US4910320A, (S)-pyrrolidin-3-ol can be synthesized efficiently and economically from (S)-4-chloro-3-hydroxybutyronitrile via catalytic hydrogenation using catalysts such as rhodium/alumina or palladium on carbon under mild hydrogen pressure. This method avoids racemization, preserving the stereochemistry at the 3-position of the pyrrolidine ring. The product can be isolated by conventional filtration and distillation techniques to yield high purity (S)-pyrrolidin-3-ol or its salts (e.g., hydrochloride salt) suitable for further functionalization.

Step Conditions/Details Yield/Purity
Starting material (S)-4-chloro-3-hydroxybutyronitrile Readily prepared by known methods
Catalyst Rh/Al2O3 or Pd/C Mild H2 pressure (5 kg/cm²)
Reaction conditions Room temperature, 19 hours High stereochemical integrity
Product isolation Filtration, distillation under reduced pressure Pure (S)-pyrrolidin-3-ol obtained

Alternative Preparation via Decarboxylation Reaction

Another approach involves decarboxylation of (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid in the presence of anhydrous cyclohexanol and cyclohexen-1-one at elevated temperatures (140–150°C) for 12–18 hours, yielding (3R)-pyrrolidin-3-ol with high purity and yield. This method is outlined in patent WO2009125426A2 and can be adapted for the (S)-enantiomer by using the appropriate stereoisomer of the starting acid.

Summary Table of Preparation Methods for (S)-1-(2-Chloroethyl)pyrrolidin-3-OL

Preparation Stage Method Description Key Reagents/Conditions Yield/Purity Reference
Synthesis of (S)-pyrrolidin-3-ol Catalytic hydrogenation of (S)-4-chloro-3-hydroxybutyronitrile Rh/Al2O3 or Pd/C catalyst, H2, RT, 19 h High stereochemical purity US4910320A
Alternative pyrrolidin-3-ol synthesis Decarboxylation of (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid Anhydrous cyclohexanol, cyclohexen-1-one, 140–150°C, 12–18 h ~90% yield, 97% purity WO2009125426A2
Introduction of 2-chloroethyl group Chlorination of 2-pyrrolidin-1-ylethanol with SOCl2 SOCl2, reflux, N2 atmosphere, 1 h 46% yield ChemicalBook
Nucleophilic substitution Reaction of pyrrolidin-3-ol with 2-haloethyl compounds K2CO3, phase transfer catalyst, acetonitrile, reflux 78% yield, 98% purity WO2009125426A2

Research Findings and Considerations

  • The stereochemical integrity of the pyrrolidin-3-ol core is critical for the biological activity of the compound; thus, methods avoiding racemization, such as catalytic hydrogenation of chiral precursors, are preferred.

  • The chlorination step using thionyl chloride is a classical and reliable method but may yield moderate conversion; optimization of reaction conditions or alternative chlorinating agents may improve yield.

  • Phase transfer catalysis in nucleophilic substitution reactions enhances the efficiency and selectivity of alkylation of pyrrolidin-3-ol, enabling the introduction of the 2-chloroethyl substituent with high purity and yield.

  • The choice of solvent (e.g., acetonitrile) and base (potassium carbonate) is crucial for reaction efficiency and minimizing side reactions.

  • The methods described have been validated in patent literature and peer-reviewed sources, ensuring their reliability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Chloroethyl)pyrrolidin-3-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The chloroethyl group can be reduced to form ethyl derivatives.

    Substitution: The chloroethyl group can undergo nucleophilic substitution to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of ethyl derivatives.

    Substitution: Formation of various substituted pyrrolidines.

Scientific Research Applications

(S)-1-(2-Chloroethyl)pyrrolidin-3-OL has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(2-Chloroethyl)pyrrolidin-3-OL involves its interaction with molecular targets through its functional groups. The chloroethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the hydroxyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Nitrosoureas: 1,3-Bis(2-Chloroethyl)-1-Nitrosourea (BCNU) and 1-(2-Chloroethyl)-3-Cyclohexyl-1-Nitrosourea (CCNU)

Structural Differences :

  • BCNU and CCNU contain a nitrosourea backbone with two chloroethyl groups (BCNU) or one chloroethyl and one cyclohexyl group (CCNU). In contrast, (S)-1-(2-Chloroethyl)pyrrolidin-3-OL lacks the nitrosourea moiety but shares the chloroethyl group.

Mechanistic Insights :

  • Alkylating Activity : Both BCNU and (S)-1-(2-Chloroethyl)pyrrolidin-3-OL can act as alkylating agents. BCNU’s cytotoxicity arises from DNA crosslinking via chloroethyl intermediates, while its breakdown product, 2-chloroethyl isocyanate, inhibits DNA repair . The chloroethyl group in (S)-1-(2-Chloroethyl)pyrrolidin-3-OL may similarly generate alkylating species, though without the isocyanate-mediated repair inhibition.
  • Carbamoylating Activity: Nitrosoureas exhibit carbamoylating activity (via isocyanate release), which contributes to toxicity and therapeutic index .

Pharmacokinetics :

  • BCNU and CCNU are highly lipid-soluble, enabling central nervous system (CNS) penetration, as demonstrated by CCNU’s cerebrospinal fluid concentrations exceeding plasma levels in dogs . The hydroxyl group in (S)-1-(2-Chloroethyl)pyrrolidin-3-OL likely reduces lipid solubility, limiting CNS access but improving aqueous solubility for systemic distribution.

Therapeutic Index :

  • Evidence suggests that nitrosoureas with lower carbamoylating activity, higher alkylating activity, and optimal lipid solubility (e.g., octanol/water distribution coefficient) exhibit improved therapeutic indexes . (S)-1-(2-Chloroethyl)pyrrolidin-3-OL’s structural features may align with these criteria, though empirical data are needed.

Bis(2-Chloroethyl)Ether (BCEE)

Structural and Functional Contrast :

  • BCEE is a symmetrical ether with two chloroethyl groups. Unlike (S)-1-(2-Chloroethyl)pyrrolidin-3-OL, it lacks a heterocyclic ring and hydroxyl group, rendering it more volatile and environmentally persistent .

Toxicity Profile :

  • In contrast, (S)-1-(2-Chloroethyl)pyrrolidin-3-OL’s pharmacological activity (if any) would likely target cellular DNA via alkylation, similar to nitrosoureas, but with a distinct toxicity profile due to structural differences.

Pyrrolidine Derivatives: Catalog Compounds

Examples :

  • RC912: (S)-1-((S)-2-(4-Fluoro-phenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol () shares the pyrrolidin-3-ol core but includes fluorophenyl and methylaminoethyl substituents. This compound’s design emphasizes receptor targeting (e.g., adrenergic or dopaminergic systems), unlike the alkylating focus of (S)-1-(2-Chloroethyl)pyrrolidin-3-OL.

Solubility and Bioavailability :

  • The hydroxyl group in both compounds enhances water solubility compared to purely lipophilic analogs like CCNU. However, RC912’s fluorophenyl group may increase membrane permeability, whereas the chloroethyl group in (S)-1-(2-Chloroethyl)pyrrolidin-3-OL introduces electrophilic reactivity .

Key Research Findings and Inferences

Alkylation vs.

DNA Repair Inhibition : While BCNU’s metabolite (2-chloroethyl isocyanate) inhibits DNA repair , (S)-1-(2-Chloroethyl)pyrrolidin-3-OL’s mechanism may rely solely on alkylation, necessitating further study.

Solubility-Distribution Trade-off : The hydroxyl group likely limits CNS penetration compared to CCNU but improves systemic bioavailability .

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